molecular formula C5H2ClF2N B11774537 2-Chloro-4,6-difluoropyridine

2-Chloro-4,6-difluoropyridine

Cat. No.: B11774537
M. Wt: 149.52 g/mol
InChI Key: JXEFDEPVKNFTMR-UHFFFAOYSA-N
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Description

2-Chloro-4,6-difluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2ClF2N. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 6 are replaced by chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-difluoropyridine typically involves nucleophilic substitution reactions. One common method is the reaction of 2,4,6-trifluoropyridine with a chlorine source under specific conditions. For instance, the nucleophilic substitution of fluorine atoms in 2,4,6-trifluoropyridine with chlorine can be achieved using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,6-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4,6-difluoropyridine .

Scientific Research Applications

2-Chloro-4,6-difluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-difluoropyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2-Chloro-5-fluoropyridine
  • 2,4-Dichloro-6-fluoropyridine
  • 2,6-Dichloro-4-fluoropyridine

Comparison: 2-Chloro-4,6-difluoropyridine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring. This arrangement imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. For instance, the presence of both chlorine and fluorine atoms enhances its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-4,6-difluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-4-1-3(7)2-5(8)9-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEFDEPVKNFTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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